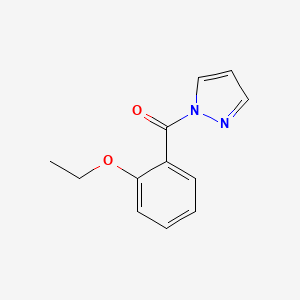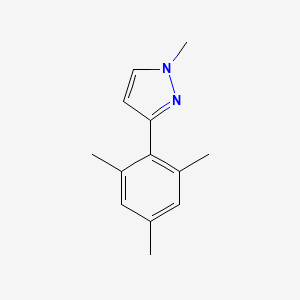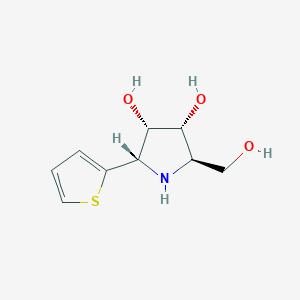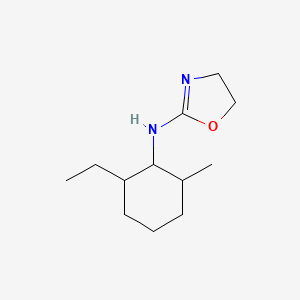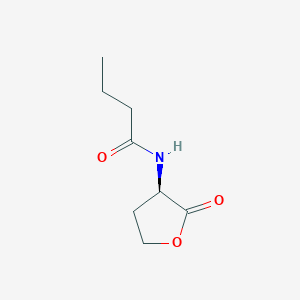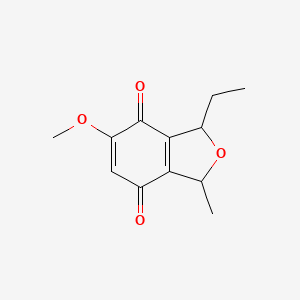![molecular formula C10H6ClNO3 B12873411 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acid derivatives. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent at elevated temperatures (around 170°C) for several hours . This method ensures the formation of the benzoxazole ring fused with the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the acrylic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be tested for various chemical properties.
Biology
Biologically, this compound and its derivatives have been studied for their potential antimicrobial and anticancer activities. The benzoxazole ring is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that compounds with similar structures can inhibit specific enzymes or receptors, making them useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mecanismo De Acción
The mechanism by which 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid: Similar in structure but with a different substitution pattern on the benzoxazole ring.
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid: Contains a bromine atom instead of chlorine.
3-(2-Methylbenzo[d]oxazol-7-yl)acrylic acid: Features a methyl group instead of a halogen.
Uniqueness
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H6ClNO3 |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H,13,14)/b5-4+ |
Clave InChI |
JHLXVMHGWJVSBY-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)N=C(O2)Cl)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


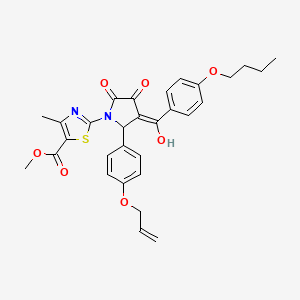
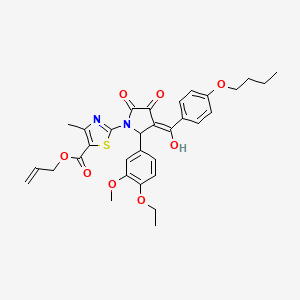
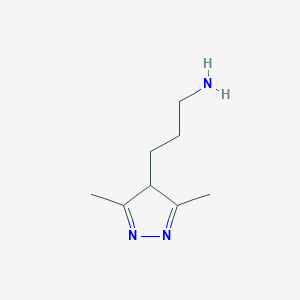
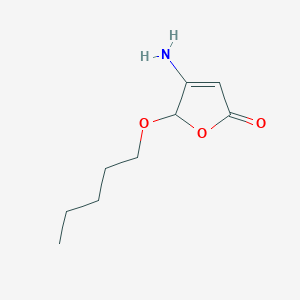

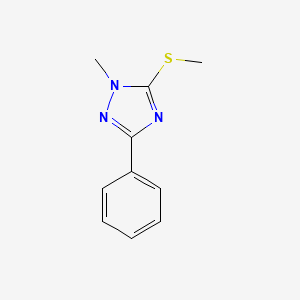
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
